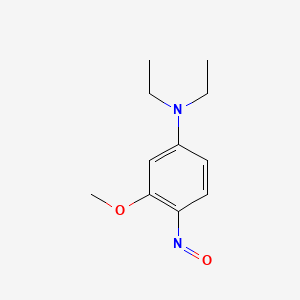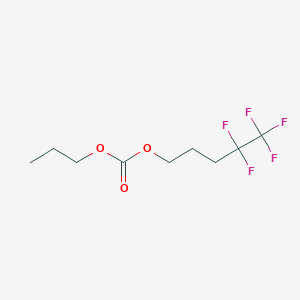
4,4,5,5,5-Pentafluoropentyl propyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,5-Pentafluoropentyl propyl carbonate is a specialized organofluorine compound with the molecular formula C9H13F5O3 and a molecular weight of 264.19 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4,4,5,5,5-Pentafluoropentyl propyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with propyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
4,4,5,5,5-Pentafluoropentyl propyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 4,4,5,5,5-Pentafluoropentanol and propyl alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,5,5,5-Pentafluoropentyl propyl carbonate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl propyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, the compound may act as a substrate or inhibitor, modulating the activity of enzymes and affecting biochemical pathways. The exact mechanism of action varies based on the specific context in which the compound is used .
Comparison with Similar Compounds
4,4,5,5,5-Pentafluoropentyl propyl carbonate can be compared with other fluorinated carbonates, such as:
- 4,4,5,5,5-Pentafluoropentyl methyl carbonate
- 4,4,5,5,5-Pentafluoropentyl ethyl carbonate
These compounds share similar chemical structures but differ in the length and nature of the alkyl group attached to the carbonate. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs .
Properties
Molecular Formula |
C9H13F5O3 |
|---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentyl propyl carbonate |
InChI |
InChI=1S/C9H13F5O3/c1-2-5-16-7(15)17-6-3-4-8(10,11)9(12,13)14/h2-6H2,1H3 |
InChI Key |
YZVKBDNIZKGKMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)



![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)
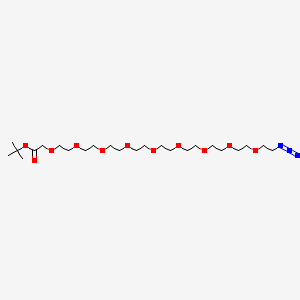


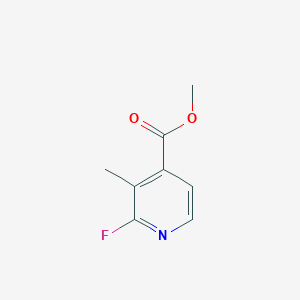
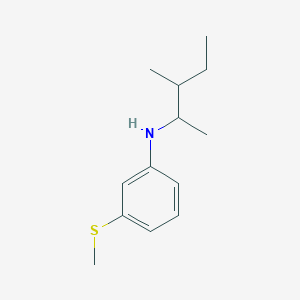


![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)
